molecular formula C12H17NO B14211603 Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- CAS No. 591733-70-9

Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)-

Cat. No.: B14211603
CAS No.: 591733-70-9
M. Wt: 191.27 g/mol
InChI Key: RSONGNAWOSHGAG-ZYHUDNBSSA-N
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Description

Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- is a chiral heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered ring structures containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidines typically involves the reaction of amino alcohols with carbonyl compounds. For Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)-, a common synthetic route includes the cyclization of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can also be employed to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of oxazolidines often utilizes multicomponent reactions, which allow for the efficient and scalable synthesis of these compounds. Microwave-assisted synthesis has also been explored to improve reaction times and yields . The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidines typically yields oxazoles, while reduction produces amino alcohols .

Scientific Research Applications

Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazolidines involves their interaction with specific molecular targets. For instance, oxazolidinone antibiotics like linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against a wide range of Gram-positive bacteria.

Comparison with Similar Compounds

Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- can be compared with other similar compounds, such as:

The uniqueness of Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- lies in its specific chiral configuration and the presence of both ethyl and phenyl substituents, which can influence its chemical behavior and biological activity.

Properties

CAS No.

591733-70-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(4R,5S)-3-ethyl-4-methyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C12H17NO/c1-3-13-9-14-12(10(13)2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1

InChI Key

RSONGNAWOSHGAG-ZYHUDNBSSA-N

Isomeric SMILES

CCN1CO[C@H]([C@H]1C)C2=CC=CC=C2

Canonical SMILES

CCN1COC(C1C)C2=CC=CC=C2

Origin of Product

United States

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